molecular formula C14H11N3O2 B8680925 2-(4'-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine

2-(4'-Nitrophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B8680925
M. Wt: 253.26 g/mol
InChI Key: DSGYGAIWLGBHEG-UHFFFAOYSA-N
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Patent
US07087757B2

Procedure details

A mixture of the product of Step A (1.48 g) and 1,4-cyclohexadiene (6.2 mL) and palladium (10% wt on activated carbon) (1.4 g) in ethanol (100 mL) was stirred at reflux temperature for 2 hours and cooled to ambient temperature and stirred for 12 hours. The reaction mixture was filtered through a pad of celite and the celite pad rinsed with ethanol (100 mL) and methanol (100 mL). The filtrate was collected and evaporated to yield the title compound (710 mg).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]3[CH:19]=2)=[CH:6][CH:5]=1)([O-])=O.C1CC=CCC=1>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]=[C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]3[CH:19]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C2N(C=CC=C2C)C1
Name
Quantity
6.2 mL
Type
reactant
Smiles
C1=CCC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the celite pad rinsed with ethanol (100 mL) and methanol (100 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1N=C2N(C=CC=C2C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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